REACTION_SMILES
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[OH:1][CH2:2][c:3]1[n:4][cH:5][n:6](-[c:8]2[cH:9][cH:10][c:11]([I:14])[cH:12][cH:13]2)[cH:7]1.[S:15]([Cl:16])([Cl:17])=[O:18]>>[CH2:2]([c:3]1[n:4][cH:5][n:6](-[c:8]2[cH:9][cH:10][c:11]([I:14])[cH:12][cH:13]2)[cH:7]1)[Cl:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cn(-c2ccc(I)cc2)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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ClCc1cn(-c2ccc(I)cc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |